molecular formula C11H12O3 B166247 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one CAS No. 127557-08-8

9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one

Cat. No.: B166247
CAS No.: 127557-08-8
M. Wt: 192.21 g/mol
InChI Key: OOANXHDARKDPIG-UHFFFAOYSA-N
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Description

9-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS 127557-08-8) is a chemical building block featuring a benzoxepine core, a privileged scaffold in medicinal chemistry. This compound serves as a vital synthetic intermediate in pharmaceutical research, particularly in the development of novel central nervous system (CNS) active agents. The 3,4-dihydrobenzo[b]oxepin-5-one scaffold is a key precursor for the synthesis of complex derivatives with potent biological activity. Research has demonstrated that this structural class can be engineered into potent anti-neuroinflammatory agents. For instance, derivatives have been discovered to regulate microglia polarization, shifting LPS-induced BV2 cells from a pro-inflammatory M1 state to an anti-inflammatory M2 phenotype . Such compounds significantly inhibit the secretion of pro-inflammatory cytokines like IL-1β and TNF-α while promoting the release of anti-inflammatory IL-10, showing promise in models of neuroinflammation . The structural features of the benzooxepine core, including the ketone group and methoxy substitution, contribute to its potential bioactivity and ability to interact with biological targets . This compound is intended for research and development applications only. Applications • Medicinal Chemistry Research: A key intermediate for synthesizing a wide range of bioactive molecules, including 1,4,5,6-tetrahydrobenzo[2,3]oxepino[4,5-d]pyrimidin-2-amine derivatives investigated as anti-neuroinflammatory agents . • Neuroscience: Serves as a precursor for compounds studied for their potential to modulate neuroinflammatory pathways, which are relevant in various neurological disorders . • Organic Synthesis: A versatile building block for constructing more complex molecular architectures, such as fused heterocyclic systems, due to its reactive carbonyl group and oxepine ring . Handling and Safety This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for detailed hazard and handling information. The compound has been assigned the signal word "Warning" and may be harmful if swallowed, causes skin irritation, causes serious eye irritation, or may cause respiratory irritation .

Properties

IUPAC Name

9-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-6-2-4-8-9(12)5-3-7-14-11(8)10/h2,4,6H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOANXHDARKDPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562713
Record name 9-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127557-08-8
Record name 9-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Intramolecular Cyclization

A prominent method for constructing the benzoxepin skeleton involves base-mediated intramolecular cyclization of ortho-substituted phenolic precursors. For example, lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at –78°C facilitates deprotonation and subsequent cyclization of thioether-containing intermediates, yielding 3,4-dihydrobenzoxepin-5(2H)-one derivatives. While the cited procedure targets a fluoro-substituted analog, substituting the starting material with a methoxy-bearing precursor could directly afford the 9-methoxy variant. Purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures isolation of the ketone product in ~90% purity.

Acid-Catalyzed Ring Closure

Polyphosphoric acid (PPA) in xylene at 110°C promotes cyclization of carboxylic acid intermediates into fused benzoxepinones. Applied to 8-phenyl-6,7-dihydro-5H-benzocycloheptene-9-carboxylic acid, this method yields cyclized products through Friedel-Crafts acylation. Adapting this approach to a methoxy-substituted carboxylic acid precursor could streamline the synthesis of the target compound, though regioselectivity challenges may arise due to the electron-donating methoxy group.

Transition Metal-Catalyzed Functionalization

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions enable late-stage diversification of benzoxepin intermediates. For instance, Suzuki-Miyaura coupling of iodinated benzoxepins with arylboronic acids introduces aryl groups at specific positions. In a representative procedure, dichlorobis(triphenylphosphine)palladium(II) catalyzes the reaction between 9-iodo-8-phenyl-6,7-dihydro-5H-benzocycloheptene and 4-methoxyphenylboronic acid in dimethylformamide (DMF), affording coupled products in 65% yield after chromatography. This method could be modified to install the 9-methoxy group via coupling with a methoxy-bearing boronic acid.

Oxidation and Reduction Techniques

Ketone Formation via Oxidation

Secondary alcohols in dihydrobenzoxepins are oxidized to ketones using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane. For example, treatment of a tetrahydrobenzooxepin derivative with m-CPBA at 0°C yields the corresponding ketone in 45% yield after chromatography. Applying this to a 9-methoxy-substituted alcohol intermediate would directly generate the target ketone.

Hydrogenation for Saturation

Catalytic hydrogenation (H₂, Pd/C) reduces double bonds in benzoxepin derivatives, as demonstrated in the synthesis of hexahydrobenzooxepinones. While saturation of the 3,4-dihydro moiety is unnecessary for the target compound, this method underscores the tunability of reduction protocols for related analogs.

Data Tables: Comparative Analysis of Key Methods

Method Reagents/Conditions Yield Purity Key Advantage
Base-mediated cyclizationLDA, THF, –78°C to rt~90%>90%Direct ring formation
Acid-catalyzed cyclizationPPA, xylene, 110°C67%N/RSuitable for fused systems
Suzuki-Miyaura couplingPd(PPh₃)₂Cl₂, Na₂CO₃, 100°C65%>95%Late-stage functionalization
m-CPBA oxidationm-CPBA, DCM, 0°C to rt45%>90%Selective ketone formation

Challenges and Optimization Considerations

Purification Complexities

Silica gel chromatography remains indispensable for isolating benzoxepinones, though gradient elution (e.g., hexane/ethyl acetate) is critical for resolving polar byproducts. Recrystallization from methanol/hexane mixtures offers an alternative for crystalline derivatives .

Chemical Reactions Analysis

9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) and dimethyl sulfoxide (DMSO) for oxidation reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of aryloxymethylthiiranes with NBS and subsequent DMSO nucleophilic ring opening can lead to the formation of benzoxepine derivatives .

Scientific Research Applications

Anticancer Activity

9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one has demonstrated significant anticancer properties through its mechanism as a protein-tyrosine kinase inhibitor. This inhibition is crucial in disrupting signaling pathways involved in tumor growth and survival. Studies have shown that it binds effectively to the active sites of kinases such as ErbB1 and ErbB2, leading to decreased phosphorylation of downstream signaling molecules .

Case Study: Cytotoxicity Evaluation
In vitro studies have reported that derivatives of this compound exhibit nanomolar levels of cytotoxicity against various cancer cell lines. For instance, one derivative demonstrated a GI50 value as low as 1.5 nM against MDA-MB231 cells, indicating potent antiproliferative effects . The compound also induces apoptosis in cancer cells by activating caspases, which are essential for programmed cell death .

Antimicrobial Properties

Recent research has explored the antimicrobial potential of this compound derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values have been assessed for different derivatives against Gram-positive and Gram-negative bacteria. Some derivatives showed promising antibacterial activity with MIC values below 10 μM against strains like Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the benzoxepin ring can significantly affect the biological activity of the compounds. For example, substituents at the C9 position have been shown to enhance cytotoxicity and selectivity towards cancer cells while reducing toxicity towards normal cells .

Summary Table of Biological Activities

Compound DerivativeActivity TypeTarget Organism/Cell LineGI50/MIC (μM)Reference
6bAnticancerMDA-MB2311.5
4cAntimicrobialStaphylococcus aureus3.82
4aAntimicrobialEscherichia coli13.56

Mechanism of Action

The mechanism of action of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one involves its interaction with specific molecular targets and pathways. For example, similar compounds like doxepin, which is a tricyclic antidepressant, exert their effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and improved mood . While the exact mechanism of action of this compound may vary, it is likely to involve similar pathways and molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 3,4-dihydrobenzo[b]oxepin-5(2H)-one derivatives are heavily influenced by substituent type and position. Key analogues include:

Compound Name Substituents Key Properties/Data Reference
9-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one 9-OCH₃ Discontinued commercial product; precursor for triazole synthesis
4-Bromo-3,4-dihydronaphtho[1,2-b]oxepin-5(2H)-one 4-Br, naphthyl ring Mp: 106°C; IR: 1680 cm⁻¹ (C=O); Yield: 84% via bromination
9-Chloro-3,4-dihydrobenzo[b]oxepin-5(2H)-one 9-Cl Molecular weight: 196.63; synthesized via chlorination
7-Phenyldibenzo[c,e]oxepin-5(7H)-one 7-Ph, dibenzo ring Yield: 62–82% via Cu-catalyzed C–H activation; white solid
6-Methoxy-3-methyl-8-(2-oxopropyl)benzo[b]oxepin-5(2H)-one 6-OCH₃, 3-CH₃, 8-oxopropyl Anti-MRSA activity evaluated (inhibition zone data not specified)
4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride 4-NH₂, 7-Br Molecular formula: C₁₀H₁₁BrClNO₂; pharmacological potential as a salt
Key Observations:
  • Methoxy vs. Halogen Substituents : Methoxy groups (e.g., 9-OCH₃) enhance solubility but may reduce electrophilicity compared to halogenated analogues (e.g., 9-Cl or 4-Br), which are more reactive in cross-coupling reactions .
  • Steric and Electronic Effects : Substituents like methyl or oxopropyl groups alter steric bulk and electronic distribution, impacting binding affinity in biological assays .

Physicochemical Properties

  • Melting Points: Halogenated derivatives (e.g., 4-Br-naphthooxepinone, mp 106°C ) generally have higher melting points than methoxy-substituted compounds due to stronger intermolecular forces.
  • Spectroscopic Data :
    • IR : Strong C=O stretches at ~1680 cm⁻¹ are consistent across ketone-containing analogues .
    • NMR : Methoxy protons resonate at δ ~3.8–4.0 ppm, while aromatic protons in dibenzo derivatives appear as complex multiplets (δ 7.2–8.2 ppm) .

Biological Activity

9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one is a compound belonging to the benzoxepine family, recognized for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11O2C_{11}H_{11}O_2 with a molecular weight of 192.21 g/mol. Its structure features a seven-membered heterocyclic ring fused to an aromatic system, which is crucial for its biological interactions.

PropertyValue
Molecular Weight192.21 g/mol
Melting Point100–105 °C
CAS Number127557-08-8

This compound primarily acts as a protein-tyrosine kinase (PTK) inhibitor . This inhibition disrupts critical signaling pathways involved in tumor growth and survival. The compound selectively binds to the active sites of PTKs such as ErbB1 and ErbB2, leading to decreased phosphorylation of downstream signaling molecules, which ultimately affects cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • A2780 (human ovarian carcinoma)
    • MCF-7 (human breast cancer)

The compound showed IC50 values indicating potent antiproliferative activity. For example, derivatives related to this compound have demonstrated IC50 values ranging from 4.47 to 52.8 μM against different cancer cell lines .

Antibacterial Activity

In addition to anticancer effects, this compound has been evaluated for antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.59 μM
Escherichia coli6.20 μM
Streptococcus pneumoniae7.11 μM

These findings suggest that modifications to the benzoxepine structure can enhance antibacterial efficacy .

Study on PTK Inhibition

A study focusing on the PTK inhibitory activity of benzoxepine derivatives found that this compound significantly inhibited the growth of cancer cells by targeting specific kinases involved in tumor progression.

Structure-Activity Relationship (SAR) Analysis

Further investigations into the structure-activity relationship revealed that modifications in the side chains of benzoxepine derivatives could lead to increased potency against both cancer cells and bacteria. For instance, compounds with specific substitutions on the aromatic ring exhibited enhanced biological activity compared to their parent structures .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one, and how can reaction yields be improved?

  • Methodology : Key variables include temperature control (60–80°C), solvent selection (e.g., THF or dichloromethane), and catalysts (e.g., palladium for coupling reactions). Yield optimization may involve stepwise purification via column chromatography and monitoring intermediates using TLC. For example, substituent effects on the methoxy group can influence cyclization efficiency .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify methoxy protons (δ ~3.8 ppm) and carbonyl groups (δ ~170–175 ppm). Aromatic protons in the benzooxepin ring appear between δ 6.5–7.5 ppm .
  • HRMS : Exact mass analysis (e.g., m/z 206.0943 for C11_{11}H10_{10}O3_3) confirms molecular formula .
  • IR : Stretching vibrations for C=O (~1680 cm1^{-1}) and aromatic C-O (~1250 cm1^{-1}) provide supplementary evidence .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolysis of the lactone ring) are identified via LC-MS. Storage in inert atmospheres (argon) at -20°C is recommended for long-term stability .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of this compound in cyclization reactions?

  • Methodology : Density Functional Theory (DFT) calculations reveal that the oxepin ring closure proceeds via a 6-endo-trig pathway with a transition state energy barrier of ~25 kcal/mol. Solvent polarity (e.g., DMF vs. toluene) and Lewis acids (e.g., BF3_3) can stabilize intermediates .

Q. How do structural modifications (e.g., substituent variation) affect its biological activity?

  • Methodology : Synthesize derivatives (e.g., nitro or chloro substituents) and test fungicidal activity using in vitro assays (e.g., against Candida albicans). EC50_{50} values correlate with electron-withdrawing groups enhancing activity, likely due to increased electrophilicity at the carbonyl group .

Q. How can contradictions in reported physicochemical properties (e.g., solubility, logP) be resolved?

  • Methodology : Re-evaluate logP using shake-flask experiments (octanol/water partition) and compare with computational predictions (e.g., XLogP3). Discrepancies may arise from impurities or ionization effects at physiological pH .

Q. What computational strategies predict reactivity in catalytic transformations?

  • Methodology : Molecular docking studies (AutoDock Vina) assess binding affinity to cytochrome P450 enzymes. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic sites (HOMO localized on the oxepin oxygen) for regioselective functionalization .

Q. How can derivatives be rationally designed for selective kinase inhibition?

  • Methodology : Use scaffold-hopping strategies to replace the benzooxepin core with bioisosteres (e.g., benzodiazepine). Pharmacophore modeling (MOE software) identifies critical hydrogen bond acceptors (methoxy group) and hydrophobic pockets .

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